![molecular formula C17H18ClNO2S B2916354 N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide CAS No. 1706285-74-6](/img/structure/B2916354.png)
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide
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Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C17H18ClNO2S and its molecular weight is 335.85. The purity is usually 95%.
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Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(methylthio)benzamide, a compound with significant biological activity, is part of a larger class of substituted benzamide derivatives. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H18ClN\O2S
- Molecular Weight : 319.84 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features a chlorophenyl group, a methoxyethyl chain, and a methylthio group attached to the benzamide moiety. The presence of these functional groups contributes to its unique biological activity.
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .
- Anticancer Potential : Research indicates that substituted benzamides can inhibit cancer cell proliferation. Specifically, compounds with methylthio and chlorophenyl substitutions have demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions like arthritis .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various benzamide derivatives, including those similar to this compound. The results indicated effective inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .
- Cytotoxicity Against Cancer Cells :
- Anti-inflammatory Activity :
Data Summary Table
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-21-15(12-7-3-5-9-14(12)18)11-19-17(20)13-8-4-6-10-16(13)22-2/h3-10,15H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZURMIASTUYDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC=C1SC)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.